4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline
Overview
Description
Preparation Methods
The synthesis of 4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline typically involves the reaction of 4-fluoroaniline with 4-(2-phenoxyethoxy)benzyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form corresponding hydrolyzed products.
Scientific Research Applications
4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline is widely used in scientific research, particularly in the field of proteomics. It is employed as a biochemical tool to study protein interactions, enzyme activities, and cellular signaling pathways. Additionally, it is used in medicinal chemistry research to explore its potential as a lead compound for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors, within the cell. The compound binds to these targets and modulates their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific research context and experimental conditions .
Comparison with Similar Compounds
4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline can be compared with other similar compounds, such as:
4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]amine: This compound has a similar structure but lacks the aniline group, which may result in different chemical properties and biological activities.
4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]phenol: This compound contains a phenol group instead of an aniline group, which can affect its reactivity and interactions with biological targets.
4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]benzamide: This compound has an amide group instead of an aniline group, which may influence its stability and solubility.
Properties
IUPAC Name |
4-fluoro-N-[[4-(2-phenoxyethoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c22-18-8-10-19(11-9-18)23-16-17-6-12-21(13-7-17)25-15-14-24-20-4-2-1-3-5-20/h1-13,23H,14-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMQDXQNTWSRTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)CNC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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